Methacrylic anhydride

Catalog No.
S793476
CAS No.
760-93-0
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methacrylic anhydride

CAS Number

760-93-0

Product Name

Methacrylic anhydride

IUPAC Name

2-methylprop-2-enoyl 2-methylprop-2-enoate

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c1-5(2)7(9)11-8(10)6(3)4/h1,3H2,2,4H3

InChI Key

DCUFMVPCXCSVNP-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC(=O)C(=C)C

Solubility

10% in ether
> 10% in ethanol

Canonical SMILES

CC(=C)C(=O)OC(=O)C(=C)C

Methacrylic Anhydride in Polymer Synthesis

  • Monomer Precursor

    MA serves as a key intermediate in the production of diverse monomers. It reacts with various starting materials under mild conditions to introduce methacrylate functionality (a double bond and an ester group) essential for polymerization. This allows researchers to create customized monomers for specific applications [].

  • Poly(methacrylic acid) and Copolymers

    A significant application of MA lies in the synthesis of poly(methacrylic acid) (PMAA) and its copolymers. PMAA finds uses in various fields due to its pH-sensitive nature, water solubility, and ability to form ionic interactions. Researchers can further modify PMAA properties by copolymerizing it with other monomers, creating materials with tailored characteristics for specific research needs.

Methacrylic Anhydride in Biomaterials

Beyond traditional polymers, MA plays a crucial role in developing biocompatible materials for biomedical research:

  • Gelatin Methacryloyl (GelMA) Hydrogels: MA reacts with gelatin, a natural protein, to create GelMA hydrogels. These hydrogels offer excellent biocompatibility, tunable mechanical properties, and the ability to encapsulate cells and growth factors. This makes them valuable tools for studying cell behavior, tissue engineering, and wound healing research.

Methacrylic anhydride is a colorless, transparent liquid with a pungent odor. It is classified as a reactive monomer and is known for its ability to react exothermically with water, hydroxyl groups, and amino groups found in various organic compounds. This compound has the molecular formula C₈H₁₀O₃ and a molecular weight of 154.17 g/mol. Methacrylic anhydride is utilized primarily as an intermediate in the production of plastics, resins, and coatings due to its reactivity and versatility in chemical synthesis .

Methacrylic anhydride is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: Methacrylic anhydride is a severe irritant to the skin, eyes, and respiratory tract []. Exposure can cause coughing, wheezing, eye redness, and burns [].
  • Flammability: Methacrylic anhydride is a flammable liquid with a flash point of 54 °C [].
  • Reactivity: It reacts exothermically with water and can react violently with strong bases or oxidizing agents [].

  • Hydrolysis: When exposed to water, methacrylic anhydride reacts exothermically, producing methacrylic acid. This reaction can be slow but may become violent with local heating .
  • Reaction with Alcohols and Amines: Methacrylic anhydride can react with alcohols and amines to form esters and amides, respectively. This property is exploited in synthesizing various derivatives used in paints, adhesives, and other applications .
  • Polymerization: The compound can also be used to modify polymers by introducing methacryloyl moieties, which enhances properties such as adhesion and thermal stability .

Methacrylic anhydride exhibits significant biological activity due to its reactivity with biological macromolecules. For instance, it can modify polysaccharides like chitosan through methacryloylation, which improves the mucoadhesive properties essential for drug delivery systems. The compound's ability to covalently bond with thiol groups present in mucins enhances its application in biomedical fields .

Several methods exist for synthesizing methacrylic anhydride:

  • Batch Reactive Distillation: This method involves the reaction of methacrylic acid with acetic anhydride under controlled temperature conditions (343.15 to 363.15 K). The process allows for the continuous removal of by-products, enhancing yield .
  • Direct Dehydration: Methacrylic acid can be dehydrated using dehydrating agents or through thermal processes to yield methacrylic anhydride .
  • Reactions with Acid Chlorides: Another approach involves the reaction of methacrylic acid with acid chlorides under mild conditions to produce the anhydride .

: The compound is used in dental materials and drug delivery systems due to its ability to modify polymers for enhanced biocompatibility.
  • Optical Materials: Methacrylic anhydride-derived esters are utilized in high-refractive lenses and photoresists for electronic applications .
  • Fuel Cells: It is employed in creating separators for fuel cells due to its chemical stability and reactivity .
  • Studies on the interactions of methacrylic anhydride with biological systems indicate that it can cause skin irritation and allergic reactions upon contact. Its inhalation or ingestion poses health risks, necessitating careful handling procedures in laboratory and industrial settings . Additionally, research has shown its potential as a modifier for natural polymers like hyaluronic acid, indicating its versatility in bioconjugation reactions .

    Methacrylic anhydride shares similarities with several other compounds but maintains unique properties that distinguish it:

    CompoundFormulaKey Features
    Acrylic AnhydrideC₈H₈O₃Used primarily for similar applications but less reactive than methacrylic anhydride.
    Maleic AnhydrideC₄H₂O₃Known for its use in unsaturated polyester resins; less versatile than methacrylic anhydride.
    Succinic AnhydrideC₄H₄O₃Utilized mainly in polymerization reactions; less reactive towards hydroxyl groups compared to methacrylic anhydride.
    Phthalic AnhydrideC₈H₄O₃Primarily used in plasticizers; differs significantly in application scope from methacrylic anhydride.

    Methacrylic anhydride's unique reactivity towards various functional groups makes it particularly valuable in synthesizing derivatives that enhance material properties across multiple applications .

    Physical Description

    Methacrylic anhydride is a liquid. (EPA, 1998)
    Liquid

    XLogP3

    1.8

    Boiling Point

    192 °F at 5 mm Hg (EPA, 1998)
    89 °C at 5 mm Hg

    Density

    Specific gravity: 1.035

    UNII

    N2RJR03340

    GHS Hazard Statements

    Aggregated GHS information provided by 79 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 5 of 79 companies. For more detailed information, please visit ECHA C&L website;
    Of the 11 notification(s) provided by 74 of 79 companies with hazard statement code(s):;
    H302 (40.54%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (90.54%): Causes skin irritation [Warning Skin corrosion/irritation];
    H317 (48.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H318 (91.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H331 (54.05%): Toxic if inhaled [Danger Acute toxicity, inhalation];
    H332 (37.84%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (90.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Acute Toxic Irritant

    Corrosive;Acute Toxic;Irritant

    Other CAS

    760-93-0

    Wikipedia

    Methacrylic anhydride

    General Manufacturing Information

    All other basic organic chemical manufacturing
    Plastic material and resin manufacturing
    2-Propenoic acid, 2-methyl-, 1,1'-anhydride: ACTIVE
    METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

    Analytic Laboratory Methods

    Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

    Storage Conditions

    Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

    Dates

    Modify: 2023-08-15

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